Cas no 25436-90-2 (2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)-)

2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)- structure
25436-90-2 structure
Nome del prodotto:2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)-
Numero CAS:25436-90-2
MF:C20H32O2
MW:304.466886520386
CID:256771
PubChem ID:6441458

2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)-
    • SMR000156255
    • cid_6441458
    • BDBM68055
    • (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methyl-2-pentenoic acid
    • MLS000574890
    • Kolavenic acid
    • HMS2218L20
    • (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
    • Cleroda-3,13E-dien-15-oic acid
    • 2-Pentenoic acid, 3-methyl-5-(1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)-, (1S-(1alpha(E),2beta,4abeta,8aalpha))-
    • (E)-5-[(1S, 2R, 4aR, 8aR)-1, 2, 4a, 5-tetramethyl-2, 3, 4, 7, 8, 8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
    • CHEMBL1517738
    • REGID_for_CID_6441458
    • 25436-90-2
    • NCGC00247604-01
    • (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methyl-pent-2-enoic acid
    • Inchi: InChI=1S/C20H32O2/c1-14(13-18(21)22)9-11-19(4)16(3)10-12-20(5)15(2)7-6-8-17(19)20/h7,13,16-17H,6,8-12H2,1-5H3,(H,21,22)/b14-13+/t16-,17-,19+,20+/m1/s1
    • Chiave InChI: NLVMTSRTOGOFQD-MWRQYBNOSA-N
    • Sorrisi: OC(/C=C(/CC[C@]1([C@H](C)CC[C@]2(C(=CCC[C@H]12)C)C)C)\C)=O

Proprietà calcolate

  • Massa esatta: 304.24
  • Massa monoisotopica: 304.24
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 502
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.2
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • Densità: 0.968
  • Punto di ebollizione: 416.1°C at 760 mmHg
  • Punto di infiammabilità: 310.8°C
  • Indice di rifrazione: 1.495
  • LogP: 5.59630
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue